Cas no 923201-97-2 (N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide)

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide structure
923201-97-2 structure
Product name:N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS No:923201-97-2
MF:C22H16FN3O3S
Molecular Weight:421.444147109985
CID:5505705
PubChem ID:18587411

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
    • F2840-0101
    • AKOS024471730
    • N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
    • 923201-97-2
    • N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
    • N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
    • インチ: 1S/C22H16FN3O3S/c23-16-2-3-17-20(12-16)30-22(25-17)26(13-14-5-7-24-8-6-14)21(27)15-1-4-18-19(11-15)29-10-9-28-18/h1-8,11-12H,9-10,13H2
    • InChIKey: URSJELQMXMPPAK-UHFFFAOYSA-N
    • SMILES: S1C2C=C(C=CC=2N=C1N(C(C1C=CC2=C(C=1)OCCO2)=O)CC1C=CN=CC=1)F

計算された属性

  • 精确分子量: 421.08964072g/mol
  • 同位素质量: 421.08964072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 608
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.8Ų
  • XLogP3: 4

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2840-0101-15mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
923201-97-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2840-0101-10μmol
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
923201-97-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2840-0101-20mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
923201-97-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2840-0101-40mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
923201-97-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2840-0101-25mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
923201-97-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2840-0101-50mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
923201-97-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2840-0101-10mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
923201-97-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2840-0101-30mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
923201-97-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2840-0101-20μmol
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
923201-97-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2840-0101-2mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
923201-97-2 90%+
2mg
$59.0 2023-05-16

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide 関連文献

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamideに関する追加情報

Introduction to N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS No. 923201-97-2)

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS No. 923201-97-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a benzodioxine core, a benzothiazole moiety, and a pyridine ring. These structural elements contribute to its potential biological activities and therapeutic applications.

The benzodioxine core is a bicyclic ether that is often found in natural products and synthetic compounds with diverse biological activities. The presence of this moiety can enhance the compound's stability and bioavailability. The benzothiazole group is known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The pyridine ring, on the other hand, is a common heterocyclic structure in pharmaceuticals and is associated with various pharmacological effects such as anti-inflammatory and analgesic activities.

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been the subject of several recent studies aimed at elucidating its potential therapeutic applications. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. This finding suggests that it may have therapeutic potential in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its enzyme inhibitory properties, N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also shown promise in preclinical studies as an antitumor agent. Research conducted by a team at the National Cancer Institute demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of signaling pathways that are critical for cancer cell survival and proliferation.

The pharmacokinetic properties of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide have also been investigated to assess its suitability for clinical development. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This compound has good oral bioavailability and a reasonable half-life in vivo, making it a promising candidate for further preclinical and clinical evaluation.

In terms of safety and toxicity profiles, preliminary data indicate that N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is well-tolerated at therapeutic doses. However, more comprehensive toxicological studies are needed to fully understand its safety profile before it can be advanced to human clinical trials.

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-y l)methyl - 2 , 3 - dihydro - 1 , 4 - benzodioxine - 6 - carboxamide strong > involves several steps and requires careful control of reaction conditions to ensure high yield and purity. One common synthetic route involves the coupling of a suitably functionalized benzodioxine derivative with a benzothiazole-containing amine followed by further modifications to introduce the pyridine moiety. Advances in synthetic chemistry have led to the development of more efficient and scalable methods for producing this compound.

In conclusion,< strong > N -( 6 - fluoro - 1 , 3 - benzothiazol - 2 - yl ) - N -( pyridin - 4 - yl ) methyl - 2 , 3 - dihydro - 1 , 4 - benzodioxine - 6 - carboxamide strong > ( CAS No . 923201 - 97 - 2 ) represents a promising molecule with potential applications in the treatment of neurodegenerative diseases and cancer . Its unique structural features , combined with favorable pharmacokinetic properties , make it an attractive candidate for further research and development . Ongoing studies are expected to provide more insights into its mechanisms of action and therapeutic potential . p > article > response >

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd